![molecular formula C10H13NO B3048681 N-Ethyl-4-methoxybenzimine CAS No. 17972-12-2](/img/structure/B3048681.png)
N-Ethyl-4-methoxybenzimine
Overview
Description
“N-Ethyl-4-methoxybenzimide” is a chemical compound with the molecular formula C10H13NO2 . It has a molecular weight of 179.22 and is typically found in powder form .
Synthesis Analysis
While specific synthesis methods for “N-Ethyl-4-methoxybenzimide” were not found in the search results, general methods for synthesizing similar compounds often involve nitration, conversion from the nitro group to an amine, and bromination .Molecular Structure Analysis
The molecular structure of “N-Ethyl-4-methoxybenzimide” is characterized by its molecular formula C10H13NO2 . The average mass is 179.216 Da and the monoisotopic mass is 179.094635 Da .Physical And Chemical Properties Analysis
“N-Ethyl-4-methoxybenzimide” is a powder with a melting point of 66-67 degrees Celsius .Scientific Research Applications
Dopamine Receptor Research
N-Ethyl-4-methoxybenzimine analogs have been utilized in the study of dopamine receptors. For instance, N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide, a related compound, was employed as a high-affinity and selective dopamine D(4) receptor ligand in research. This compound helped in determining the binding profile at dopamine D(4) and D(2) receptors, contributing to a better understanding of these receptors' function in the nervous system (Perrone, Berardi, Colabufo, Leopoldo, & Tortorella, 2000).
Anticancer Research
In the field of anticancer research, derivatives of N-Ethyl-4-methoxybenzimine have been synthesized and evaluated. For instance, compounds derived from ethyl paraben, which is structurally related to N-Ethyl-4-methoxybenzimine, were synthesized and tested for their anticancer activities. These compounds showed potential effectiveness against various cancer cell lines, contributing to the development of new anticancer agents (Han, Atalay, Imamoğlu, & Küçükgüzel, 2020).
Nonlinear Optical Properties
Studies have also been conducted on the nonlinear optical properties of hydrazones derived from N-Ethyl-4-methoxybenzimine. These compounds have demonstrated potential for applications in optical devices, such as optical limiters and switches. This is due to their notable optical power limiting behavior and other relevant optical properties (Naseema, Sujith, Manjunatha, Kalluraya, Umesh, & Rao, 2010).
Positron Emission Tomography (PET) Imaging
N-Ethyl-4-methoxybenzimine analogs have been used in PET imaging studies, particularly in researching the serotonergic neurotransmission system. Compounds like [(18)F]4-(2'-methoxyphenyl)-1-[2'-[N-(2"-pyridinyl)-p-fluorobenzamido]ethyl]-piperazine have been utilized to study 5-HT(1A) receptors, offering insights into the function of these receptors in the brain (Plenevaux et al., 2000).
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-ethyl-1-(4-methoxyphenyl)methanimine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-3-11-8-9-4-6-10(12-2)7-5-9/h4-8H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCJSLGAOLYOQBB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN=CC1=CC=C(C=C1)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80513163 | |
Record name | (E)-N-Ethyl-1-(4-methoxyphenyl)methanimine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80513163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Ethyl-4-methoxybenzimine | |
CAS RN |
17972-12-2 | |
Record name | (E)-N-Ethyl-1-(4-methoxyphenyl)methanimine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80513163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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